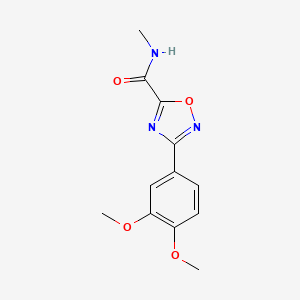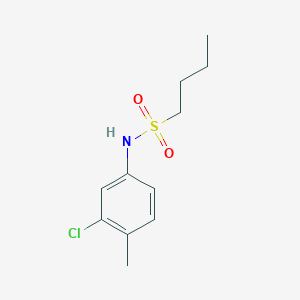![molecular formula C10H18N4 B5400703 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5400703.png)
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone, also known as DMTD hydrazone, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. In cancer cells, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. In bacteria, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects:
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to have a range of biochemical and physiological effects. In cancer cells, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to inhibit growth and disrupt cell membrane integrity. In animal studies, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to have low toxicity and no significant adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safer alternative to other chemicals that may be more harmful to researchers. One limitation of using 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone is its limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone. One direction is to investigate its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to explore its use in agriculture as a herbicide and insecticide. Additionally, further research could be done on the synthesis of metal-organic frameworks using 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone as a precursor. Overall, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has shown promising potential in various fields and warrants further investigation.
Synthesis Methods
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone is synthesized by reacting 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one with hydrazine hydrate. The reaction takes place in the presence of a catalyst, typically acetic acid, and is carried out under reflux conditions. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Scientific Research Applications
5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been shown to exhibit anticancer and antimicrobial properties. In agriculture, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been tested as a potential herbicide and insecticide. In materials science, 5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone hydrazone has been investigated for its use in the synthesis of metal-organic frameworks.
properties
IUPAC Name |
(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ylidene)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-3-13-5-10(2,8(9)12-11)6-14(4-9)7-13/h3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKJELWLPBKHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=NN)(CN(C2)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B5400622.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5400624.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5400627.png)
![2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)-4-[4-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5400636.png)


![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![N-cyclopropyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5400676.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5400677.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)
![isopropyl 7-amino-6-cyano-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5400707.png)